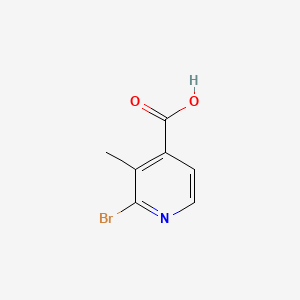

2-Bromo-3-methylisonicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-3-methylisonicotinic acid is a chemical compound with the CAS Number: 1211583-05-9 . It has a molecular weight of 216.03 and its molecular formula is C7H6BrNO2 .

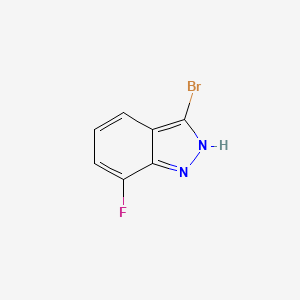

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-methylisonicotinic acid consists of 7 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

2-Bromo-3-methylisonicotinic acid is a solid at room temperature .Aplicaciones Científicas De Investigación

Organic Synthesis Applications

2-Bromo-3-methylisonicotinic acid serves as a pivotal intermediate in the synthesis of complex organic molecules due to its reactivity, particularly in halogenation and bromination reactions. Bunnett and Rauhut (2003) described its utility in producing other brominated compounds through intermediate reactions involving solvents like petroleum ether, highlighting its role in substitution and replacement reactions (Bunnett & Rauhut, 2003). Additionally, Xu et al. (2016) exploited its derivatives in formal [3 + 3] annulation processes with 1,3-dicarbonyl compounds, showcasing a novel pathway to access functionalized spirooxindole δ-lactones, a structure prevalent in many bioactive compounds (Xu et al., 2016).

Materials Science

In the realm of materials science, the synthesis and modification of compounds like 2-Bromo-3-methylisonicotinic acid are crucial for developing new materials with desirable properties. Xie et al. (2020) demonstrated its application in the synthesis of 4-bromo-3-methylanisole, a precursor for heat and pressure-sensitive dyes used in thermal paper production. Their work emphasizes the importance of continuous, homogeneous bromination techniques in improving product selectivity and yield (Xie et al., 2020).

Pharmaceutical Development

In pharmaceutical development, the reactivity of halogenated compounds like 2-Bromo-3-methylisonicotinic acid enables the synthesis of drug precursors and active pharmaceutical ingredients (APIs). Rizwan et al. (2021) explored the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling reactions, investigating their non-linear optical properties and potential medicinal applications (Rizwan et al., 2021). Such research underlines the compound's versatility in creating molecules with specific functionalities for therapeutic uses.

Safety And Hazards

Propiedades

IUPAC Name |

2-bromo-3-methylpyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-5(7(10)11)2-3-9-6(4)8/h2-3H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJXVMXWNYUNQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-methylisonicotinic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one](/img/structure/B566690.png)

![5,7-Dichlorothieno[2,3-c]pyridine](/img/structure/B566693.png)

![3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B566698.png)

![[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B566699.png)